molecular formula C12H9BO2 B1621121 1-Biphenylenylboronic acid CAS No. 499769-97-0

1-Biphenylenylboronic acid

Cat. No.: B1621121
CAS No.: 499769-97-0
M. Wt: 196.01 g/mol
InChI Key: JQRRFDWXQOQICD-UHFFFAOYSA-N
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Description

1-Biphenylenylboronic acid is an organic compound with the molecular formula C12H9BO2. It is a member of the boronic acid family, which are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. This compound is particularly notable for its applications in organic synthesis, especially in the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds.

Preparation Methods

1-Biphenylenylboronic acid can be synthesized through several methods. One common approach involves the reaction of biphenylene with a boron-containing reagent. For instance, biphenylene can be treated with boronic acid derivatives under specific conditions to yield this compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of advanced catalytic systems and continuous flow reactors can enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

1-Biphenylenylboronic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phenols.

    Reduction: Although less common, reduction reactions can convert this compound into corresponding boronic esters or alcohols.

    Substitution: In Suzuki–Miyaura coupling reactions, this compound reacts with halides in the presence of a palladium catalyst to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, halides, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Biphenylenylboronic acid in chemical reactions involves the formation of a boronate complex. In the Suzuki–Miyaura coupling reaction, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an organic halide, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

1-Biphenylenylboronic acid can be compared with other boronic acids such as phenylboronic acid and 4-biphenylboronic acid. While all these compounds share the boronic acid functional group, this compound is unique due to its biphenylene structure, which imparts distinct reactivity and selectivity in chemical reactions .

Similar compounds include:

Properties

IUPAC Name

biphenylen-1-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BO2/c14-13(15)11-7-3-6-10-8-4-1-2-5-9(8)12(10)11/h1-7,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRRFDWXQOQICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C3=CC=CC=C3C2=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383701
Record name 1-biphenylenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499769-97-0
Record name 1-biphenylenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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